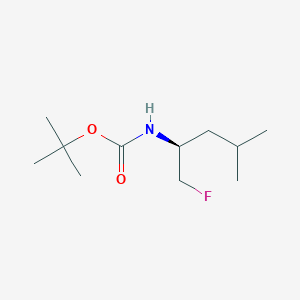
(S)-tert-Butyl (1-fluoro-4-methylpentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction forms a Boc-protected amine, which can then be further reacted with other reagents to introduce the desired functional groups.
Synthetic Route::- Formation of Boc-Protected Amine::
- React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).
- The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
- Introduction of Fluoro and Methyl Groups::
- The Boc-protected amine can be further reacted with appropriate reagents to introduce the fluoro and methyl groups at the desired positions.
- Industrial production methods for tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate may involve continuous flow processes using microreactor systems. These systems offer better control over reaction conditions and can improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
- Oxidation::
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
- Reduction::
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
- Substitution::
- The compound can undergo nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
- Oxidizing agents: KMnO4, CrO3
- Reducing agents: LiAlH4, NaBH4
- Nucleophiles: Amines, thiols
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various functional groups
Scientific Research Applications
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate has several scientific research applications, including:
- Chemistry::
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
- Biology::
- Studied for its potential biological activity and interactions with biomolecules.
- Medicine::
- Investigated for its potential use in drug development and as a pharmacological agent.
- Industry::
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity with target molecules. The fluoro group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl carbamate::
- Similar structure but lacks the fluoro and methyl groups.
- Used as a protecting group for amines.
- tert-Butyl-N-methylcarbamate::
- Contains a methyl group on the nitrogen atom.
- Used in organic synthesis and as a reagent.
- Phenyl carbamate::
- Contains a phenyl group instead of the tert-butyl group.
- Used in the synthesis of pharmaceuticals and agrochemicals .
The unique combination of the tert-butyl, fluoro, and methyl groups in tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H22FNO2 |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-fluoro-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
WWGUKQNOFOYFEG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CF)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CF)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
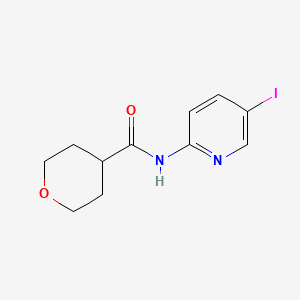
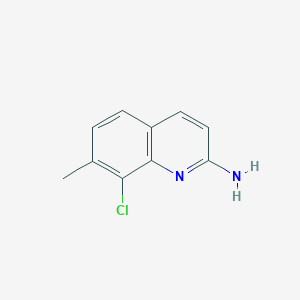

![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
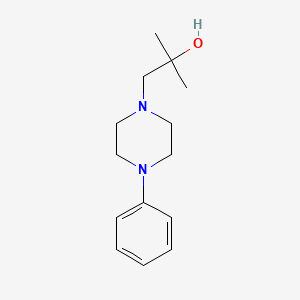
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
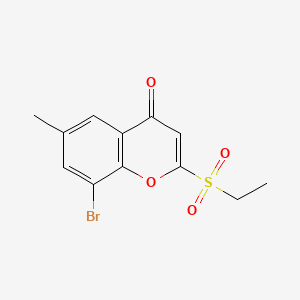
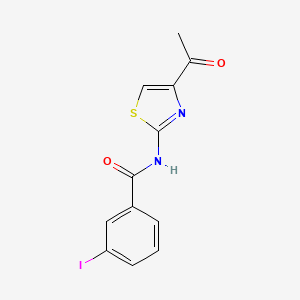
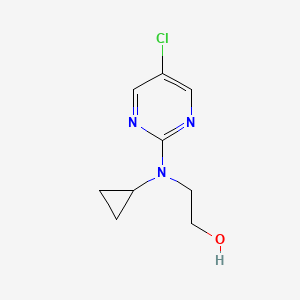
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
